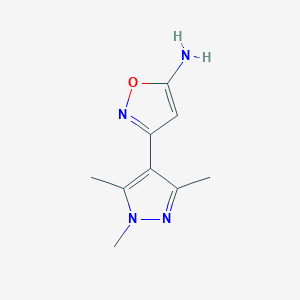![molecular formula C11H11F2N3O3 B7811154 4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7811154.png)
4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” is a chemical entity with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
The preparation of compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The preparation methods involve the determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Chemical Reactions Analysis
Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group. Common reagents include halogens and nucleophiles.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications .
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-4(2)16-8(11(18)19)7-5(9(12)13)3-6(17)14-10(7)15-16/h3-4,9H,1-2H3,(H,18,19)(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVORJIMJODQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2C(=CC(=O)N=C2N1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=C2C(=CC(=O)N=C2N1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811076.png)
![4-(difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811085.png)
![6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811090.png)
![5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B7811102.png)
![3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B7811106.png)
![6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811115.png)
![6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811120.png)
![6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7811129.png)
![2-((2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811131.png)
![2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811132.png)
![2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811143.png)

![ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7811164.png)
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
